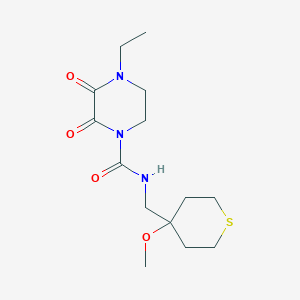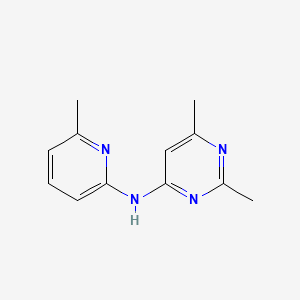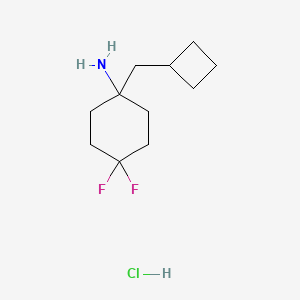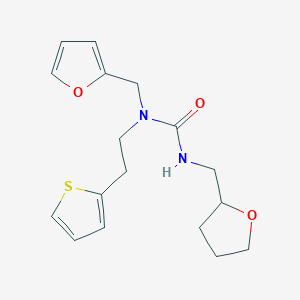![molecular formula C10H17NO3 B2998097 N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide CAS No. 2185980-41-8](/img/structure/B2998097.png)
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide, also known as MPAO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology.
Mechanism of Action
The mechanism of action of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves its ability to inhibit LSD1, which is responsible for the removal of methyl groups from histone proteins, leading to changes in gene expression. By inhibiting LSD1, this compound can prevent the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Furthermore, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide is its potent antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it challenging to work with in certain assays.
Future Directions
There are several future directions for the research on N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide. One potential area of focus is the development of novel derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in combination with other cancer therapies. Finally, the potential use of this compound in other fields, such as chemical biology and materials science, should also be explored.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. Its potent antiproliferative activity against cancer cells and ability to inhibit LSD1 make it a promising candidate for cancer therapy. Further research is needed to fully understand the mechanism of action of this compound and its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide involves the reaction of 2-bromo-2-propen-1-one with 4-(methoxymethyl)oxane-4-amine in the presence of a base, such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure this compound.
Scientific Research Applications
N-[4-(Methoxymethyl)oxan-4-yl]prop-2-enamide has been extensively studied for its potential use in drug discovery and medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been found to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the development of cancer.
properties
IUPAC Name |
N-[4-(methoxymethyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-9(12)11-10(8-13-2)4-6-14-7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMVGGIICNQBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)


![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)
![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)
![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)
![3-(Benzenesulfonyl)-6-ethoxy-1-[(2-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2998024.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2998026.png)



![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
